N-(3-hydroxypyridin-2-yl)-3-methyl-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-(3-hydroxypyridin-2-yl)-3-methyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-8-7-9(4-5-10(8)16(19)20)13(18)15-12-11(17)3-2-6-14-12/h2-7,17H,1H3,(H,14,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFALEOMJAORCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(C=CC=N2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxypyridin-2-yl)-3-methyl-4-nitrobenzamide typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 3-hydroxypyridine, is reacted with appropriate reagents to introduce the desired substituents.
Formation of the Benzamide Derivative: The benzamide moiety is synthesized by nitration of a methyl-substituted benzene derivative, followed by amide formation.
Coupling Reaction: The final step involves coupling the pyridine derivative with the benzamide derivative under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxypyridin-2-yl)-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using Pd/C (palladium on carbon) or chemical reduction using SnCl2 (tin(II) chloride) in acidic conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-hydroxypyridin-2-yl)-3-methyl-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-hydroxypyridin-2-yl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The hydroxyl and nitro groups play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features and Properties of Analogs
Physicochemical Properties
- Solubility: The nitro group in the target compound may reduce aqueous solubility compared to non-nitro analogs like 3-hydroxy-N-(3-methylpyridin-2-yl)benzamide (). However, the hydroxypyridine group could mitigate this by enabling hydrogen bonding .
- Stability : Nitro groups enhance thermal and oxidative stability, as seen in N-(3-chlorophenethyl)-4-nitrobenzamide (), which is fully characterized under standard conditions .
Biological Activity
N-(3-hydroxypyridin-2-yl)-3-methyl-4-nitrobenzamide is a compound of significant interest due to its diverse biological activities. This compound features a pyridine ring with a hydroxyl substitution, which enhances its interaction with biological targets. Its chemical structure contributes to various pharmacological effects, including antibacterial, antitumor, and anti-inflammatory properties.
| Property | Details |
|---|---|
| CAS Number | 99584-85-7 |
| Molecular Formula | C8H8N2O3 |
| Molecular Weight | 180.16 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=CC(=CC=C1N+=O)C(N)=O |
1. Antibacterial Activity
Research indicates that compounds with nitro groups, such as this compound, exhibit significant antibacterial properties. The presence of the nitro group enhances the compound's ability to interact with bacterial enzymes and cellular structures, leading to inhibition of bacterial growth. In studies, derivatives of similar structures showed effective minimum inhibitory concentration (MIC) values against various strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .
2. Antitumor Activity
The compound has demonstrated potential in inhibiting tumor growth. Studies have shown that the structural modifications in compounds containing the nitro group can enhance their cytotoxic effects against cancer cell lines. For instance, related compounds have been noted for their ability to induce apoptosis in colorectal and ovarian cancer cells by disrupting cell cycle progression and generating reactive oxygen species (ROS) . The effectiveness of this compound in this regard warrants further investigation.
3. Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been linked to its ability to modulate inflammatory pathways. Research suggests that similar compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-1β, indicating a potential therapeutic role in managing inflammatory diseases . The mechanism is believed to involve the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways.
Case Study 1: Antibacterial Efficacy
In a comparative study, derivatives of nitro-substituted benzamides were tested against various bacterial strains. The results indicated that compounds with higher lipophilicity and specific substituents exhibited lower MIC values, suggesting enhanced membrane permeability and interaction with bacterial targets .
Case Study 2: Cytotoxicity in Cancer Cells
A study on hydrazide-based compounds revealed that modifications similar to those found in this compound resulted in significant cytotoxicity against HCT116 and SKOV-3 cell lines. The mechanism involved ROS generation and cell cycle arrest, highlighting the compound's potential as an anticancer agent .
Q & A
Q. What are the standard synthetic routes for N-(3-hydroxypyridin-2-yl)-3-methyl-4-nitrobenzamide?
The synthesis typically involves coupling 3-methyl-4-nitrobenzoic acid derivatives with 3-hydroxypyridin-2-amine. A common method uses carbodiimide-based coupling agents (e.g., EDCI) in the presence of a base like triethylamine to activate the carboxylic acid for amide bond formation. For example, analogous nitrobenzamide syntheses employ 4-nitrobenzoyl chloride reacting with amines under mild conditions (0–25°C) in aprotic solvents like dichloromethane . Optimization of reaction time and purification via column chromatography is critical to achieve high yields (>70%) and purity (>95%) .
Q. How is the compound characterized structurally after synthesis?
Standard characterization includes:
- NMR spectroscopy : H and C NMR confirm the presence of the hydroxypyridinyl, nitrobenzamide, and methyl groups. For example, aromatic protons in the pyridine ring typically appear at δ 6.4–8.5 ppm, while nitro groups deshield adjacent protons .
- Mass spectrometry (ESI or HRMS) : Validates molecular weight (e.g., expected [M+H] for CHNO: 298.08 g/mol).
- UV-Vis spectroscopy : Nitro groups absorb strongly at ~260–300 nm, useful for quantifying solubility .
Q. What are the key solubility and stability considerations for this compound?
The compound’s solubility is influenced by its nitro and hydroxypyridinyl groups. Polar aprotic solvents (DMSO, DMF) enhance solubility, while aqueous solubility is limited. Stability studies under varying pH (e.g., 4–10) and temperature (25–60°C) are recommended to assess degradation pathways. For analogs, nitro groups may hydrolyze under strong acidic/basic conditions, requiring neutral buffers for storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of the nitro group?
Conflicting data on nitro group reduction (e.g., catalytic hydrogenation vs. chemical reduction) can be addressed through controlled experiments:
- Catalytic hydrogenation : Use Pd/C or Raney Ni under H at 1–3 atm to reduce nitro to amine, monitoring by TLC .
- Chemical reduction : Compare SnCl/HCl vs. NaSO in aqueous/organic biphasic systems to optimize selectivity. Kinetic studies (e.g., UV monitoring) can identify side reactions like over-reduction .
Q. What computational methods predict the compound’s pharmacokinetic or protein-binding properties?
- DFT calculations : Model electron density to predict sites for electrophilic/nucleophilic attack, particularly at the nitro group (LUMO ≈ -1.5 eV) and hydroxypyridinyl oxygen (HOMO ≈ -6.2 eV) .
- Molecular docking : Screen against target enzymes (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina. For analogs, nitro groups exhibit hydrogen bonding with catalytic residues (binding energy ≤ -8.5 kcal/mol) .
Q. How can the compound’s biological activity be mechanistically validated?
- Enzyme inhibition assays : Test against bacterial dihydrofolate reductase (DHFR) or human kinases using fluorescence-based kits. For example, nitrobenzamides show IC values of 10–50 µM against DHFR .
- Cell-based studies : Assess cytotoxicity (MTT assay) and anti-inflammatory activity (e.g., TNF-α suppression in RAW 264.7 macrophages). Dose-response curves (1–100 µM) and selectivity indices (vs. normal cells) are critical .
Q. What strategies optimize regioselectivity in functionalizing the hydroxypyridinyl ring?
- Protection/deprotection : Use silyl ethers (e.g., TBSCl) to protect the hydroxyl group before electrophilic substitution (e.g., bromination) .
- Directed ortho-metalation : Employ LDA (lithium diisopropylamide) at -78°C to introduce substituents at the C4 position of the pyridine ring, followed by quenching with electrophiles .
Methodological Notes
- Contradictions in Evidence : While nitro group reactivity is well-documented in analogs, direct data for this compound is limited. Cross-validation with computational models and controlled experiments is advised .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
